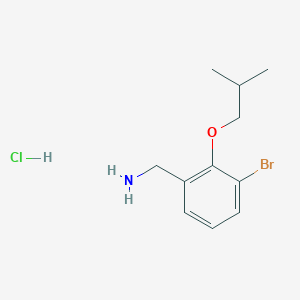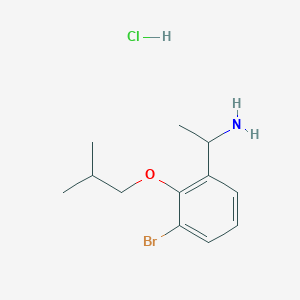
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride
Descripción general
Descripción
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of aminooxyacetic acid, which is known to inhibit gamma-aminobutyric acid (GABA) transaminase activity, leading to increased levels of GABA in tissues
Métodos De Preparación
The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride involves several steps. One common method includes the amidomalonate synthesis, which is an extension of the malonic ester synthesis . This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the desired compound.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminooxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride has a wide range of scientific research applications:
Industry: It is used in the development of pharmaceuticals and as a building block for more complex chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride involves the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, including GABA transaminase . By inhibiting these enzymes, the compound prevents the breakdown of GABA, leading to increased levels of this neurotransmitter in tissues. This inhibition occurs through the formation of oxime-type complexes with the enzyme’s active site, disrupting its normal function .
Comparación Con Compuestos Similares
Similar compounds to 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride include:
Aminooxyacetic acid: Known for its inhibitory effects on GABA transaminase and its use in studying GABA turnover in the brain.
Carboxymethoxylamine: Another compound with similar inhibitory properties on PLP-dependent enzymes.
What sets this compound apart is its unique cyclopropyl group, which can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.
Propiedades
IUPAC Name |
2-aminooxy-2-cyclopropylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-9-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVDPLAYEIJELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)







![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)

